

Spectroscopic Data for 1-(Chloroacetyl)pyrrolidine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Chloroacetyl)pyrrolidine

Cat. No.: B079545

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data for the compound **1-(Chloroacetyl)pyrrolidine** (CAS No. 20266-00-6). Despite a comprehensive search for experimental ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data, specific, publicly available datasets for this compound are limited. The majority of accessible spectroscopic information pertains to a structurally related but distinct molecule, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (CAS No. 207557-35-5). This document will summarize the challenges in data acquisition for the target compound and provide information on the closely related nitrile derivative as a point of reference.

Data Presentation

A thorough search of scientific literature and chemical databases did not yield publicly accessible, experimentally determined spectroscopic data for **1-(Chloroacetyl)pyrrolidine**. Commercial suppliers of this compound may possess this data, but it is not openly published.

In contrast, spectroscopic data for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is available and is presented here for informational purposes. It is crucial to note that the presence of the nitrile group at the 2-position of the pyrrolidine ring will significantly influence the spectroscopic characteristics compared to the unsubstituted **1-(Chloroacetyl)pyrrolidine**.

Spectroscopic Data for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

¹H NMR (300 MHz, CDCl₃)

Due to the presence of cis-trans amide rotamers, the ¹H NMR spectrum of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile shows a mixture of signals.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
4.86	m	0.2H	CHCN	Minor rotamer
4.76	m	0.8H	CHCN	Major rotamer
4.06	s	1.6H	CH ₂ Cl	Major rotamer
4.02-4.21	m	0.4H	CH ₂ Cl	Minor rotamer
3.69-3.76	m	1H	Pyrrolidine CH	-
3.56-3.64	m	1H	Pyrrolidine CH	-
2.1-2.4	m	4H	Pyrrolidine CH ₂	-

¹³C NMR (75 MHz, CDCl₃)

The ¹³C NMR spectrum also reflects the presence of rotamers, leading to more than the expected number of signals for the carbon skeleton.

Chemical Shift (δ) ppm	Assignment
165.2, 164.7	C=O
117.8	CN
47.0, 46.9, 46.7, 46.4	Pyrrolidine CH ₂ , CH
41.6	CH ₂ Cl
32.4, 29.9, 25.1, 24.6, 22.7	Pyrrolidine CH ₂

Infrared (IR) Spectroscopy (KBr)

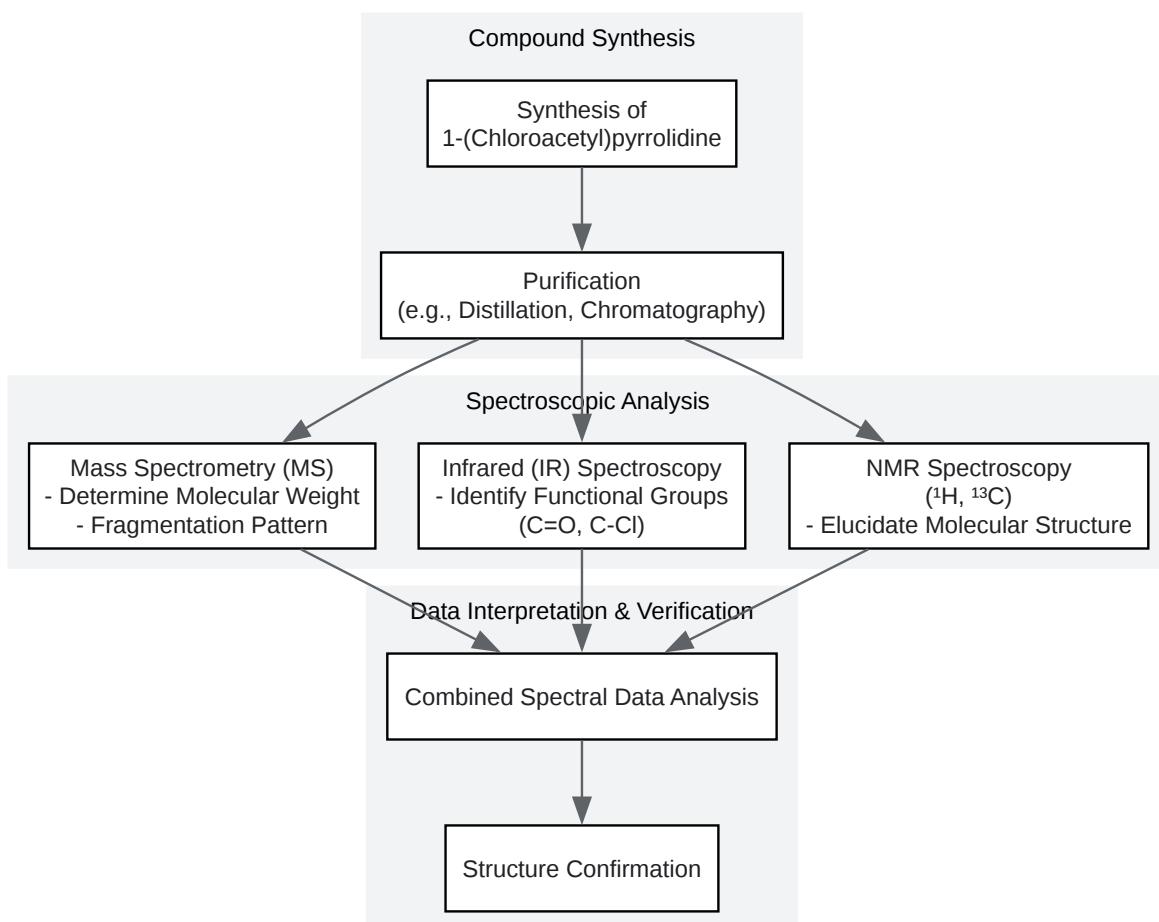
Wavenumber (cm ⁻¹)	Assignment
2242	C≡N stretch
1662	C=O (amide) stretch

Mass Spectrometry (MS)

m/z	Assignment
173.1	[M+1] ⁺

Experimental Protocols

The experimental protocols for obtaining the data for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile are described in the literature.


NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

IR Spectroscopy: The IR spectrum was obtained using the potassium bromide (KBr) pellet method.

Mass Spectrometry: Electrospray ionization (ESI) was used to obtain the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like **1-(Chloroacetyl)pyrrolidine**.

[Click to download full resolution via product page](#)

A logical workflow for the synthesis and spectroscopic analysis of a chemical compound.

In conclusion, while a comprehensive dataset for **1-(Chloroacetyl)pyrrolidine** is not readily available in the public domain, the data for the related nitrile derivative provides some insight into the expected spectral features. Researchers requiring definitive spectroscopic data for **1-(Chloroacetyl)pyrrolidine** are advised to either perform the analysis in-house or request the information directly from commercial suppliers.

- To cite this document: BenchChem. [Spectroscopic Data for 1-(Chloroacetyl)pyrrolidine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b079545#1-chloroacetyl-pyrrolidine-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com